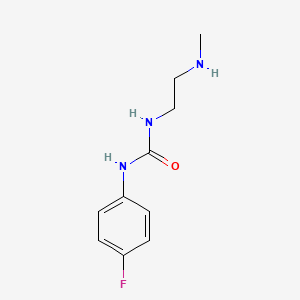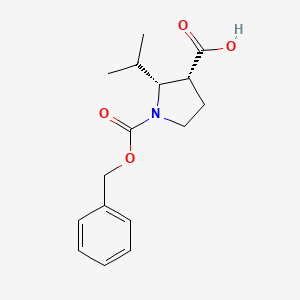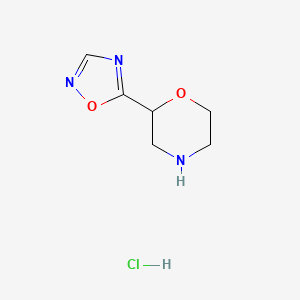![molecular formula C12H18O2 B15308312 Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₈O₂. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, followed by various cyclization processes to form the tricyclic structure. The reaction conditions typically require high temperatures and the presence of specific catalysts to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions in these methods are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism by which Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The pathways involved in these processes are complex and depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid can be compared to other similar compounds, such as:
Tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid: This compound has a similar tricyclic structure but differs in the position of the carboxylic acid group.
Homoadamantane derivatives: These compounds share a similar tricyclic framework but have different substituents and functional groups
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
tricyclo[4.3.1.13,8]undecane-4-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-11H,1-6H2,(H,13,14) |
Clé InChI |
HYCROSWBIRKCKY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C(C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)





![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)

